2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid 2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 188624-46-6
VCID: VC6622722
InChI: InChI=1S/C12H9FN2O5/c13-8-3-1-2-7(4-8)5-14-10(18)11(19)15(12(14)20)6-9(16)17/h1-4H,5-6H2,(H,16,17)
SMILES: C1=CC(=CC(=C1)F)CN2C(=O)C(=O)N(C2=O)CC(=O)O
Molecular Formula: C12H9FN2O5
Molecular Weight: 280.211

2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

CAS No.: 188624-46-6

Cat. No.: VC6622722

Molecular Formula: C12H9FN2O5

Molecular Weight: 280.211

* For research use only. Not for human or veterinary use.

2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid - 188624-46-6

Specification

CAS No. 188624-46-6
Molecular Formula C12H9FN2O5
Molecular Weight 280.211
IUPAC Name 2-[3-[(3-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Standard InChI InChI=1S/C12H9FN2O5/c13-8-3-1-2-7(4-8)5-14-10(18)11(19)15(12(14)20)6-9(16)17/h1-4H,5-6H2,(H,16,17)
Standard InChI Key IBLVGUBANPOVCS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CN2C(=O)C(=O)N(C2=O)CC(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named 2-[3-[(3-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid according to IUPAC conventions . Its nomenclature reflects the imidazolidinyl backbone substituted with a 3-fluorobenzyl group at position 3 and an acetic acid moiety at position 1. Alternative designations include:

  • 2-{3-[(3-Fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid

  • MLS001165572 (Specs Screening compound identifier)

  • CHEMBL1875861 (ChEMBL database identifier) .

Molecular Identifiers

Key identifiers for this compound are summarized below:

PropertyValueSource
CAS Registry Number188624-46-6
PubChem CID3749771
Molecular FormulaC₁₂H₉FN₂O₅
Molecular Weight280.21 g/mol
SMILESC1=CC(=CC(=C1)F)CN2C(=O)C(=O)N(C2=O)CC(=O)O

The SMILES string encodes the core imidazolidine ring (C(=O)C(=O)N(C2=O)) linked to a 3-fluorobenzyl group (C1=CC(=CC(=C1)F)CN) and an acetic acid side chain (CC(=O)O) .

Synthesis and Manufacturing

Synthetic Route Optimization

The most efficient published synthesis begins with 1-(bromomethyl)-3-fluorobenzene as the fluorinated precursor. In a multi-step sequence involving nucleophilic substitution and cyclocondensation, the imidazolidinyl core is constructed with a reported yield of 75% . Key stages include:

  • Alkylation: Reaction of 1-(bromomethyl)-3-fluorobenzene with a glycine derivative to install the acetic acid moiety.

  • Cyclization: Intramolecular condensation under acidic conditions forms the trioxoimidazolidine ring system.

  • Purification: Crystallization from ethanol/water mixtures yields the final product .

Yield and Scalability Considerations

While the 75% yield represents laboratory-scale efficiency, industrial scalability would require optimization of:

  • Solvent selection (polar aprotic vs. protic media)

  • Temperature control during exothermic cyclization

  • Catalytic methods to reduce reaction time .

Structural and Stereochemical Analysis

Molecular Geometry

X-ray crystallography data (unavailable in public databases) is supplemented by computational models. Density Functional Theory (DFT) calculations predict:

  • Planarity: The imidazolidinyl ring adopts a near-planar conformation due to conjugation between carbonyl groups.

  • Torsional Angles: The dihedral angle between the fluorobenzyl group and the acetic acid side chain is approximately 112°, minimizing steric hindrance .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) (hypothetical data based on analogs):

  • ¹H NMR:

    • δ 7.35–7.25 (m, 3H, aromatic H)

    • δ 4.85 (s, 2H, CH₂Ph)

    • δ 4.10 (s, 2H, CH₂CO₂H)

  • ¹³C NMR:

    • δ 172.5 (C=O, acetic acid)

    • δ 165.3, 163.1, 160.8 (trioxoimidazolidine C=O)

    • δ 138.2–114.7 (aromatic C-F coupling) .

Infrared (IR) Spectroscopy:

  • Strong absorptions at 1775 cm⁻¹ (C=O stretch, imidazolidinone) and 1705 cm⁻¹ (carboxylic acid C=O) .

Physicochemical Properties

Solubility and Partitioning

Experimental solubility in aqueous media at pH 7.4 exceeds 42 µg/mL, suggesting moderate hydrophilicity despite the aromatic fluorobenzyl group . Computed properties include:

ParameterValueMethod
LogP (octanol-water)1.38XLogP3-AA
Topological PSA95 ŲCactvs 3.4.8.18
Hydrogen Bond Donors1PubChem computation
Hydrogen Bond Acceptors5PubChem computation

The relatively low logP value reflects the balance between the hydrophobic fluorobenzyl group and hydrophilic carboxylic acid/carbonyl moieties .

Stability Profile

No decomposition data is publicly available, but analogous trioxoimidazolidines typically exhibit:

  • pH Sensitivity: Stable in acidic conditions (pH 2–6), with hydrolysis accelerating above pH 8.

  • Thermal Stability: Decomposition onset temperatures >200°C based on thermogravimetric analysis of related compounds .

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